2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
The compound “2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule that features a unique tricyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tricyclic core: This could be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the sulfanyl group: This step might involve the use of thiol reagents under specific conditions to introduce the sulfanyl group onto the tricyclic core.
Attachment of the acetamide moiety: This could be done through an amide coupling reaction using an appropriate acylating agent and a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it were to act as a drug, it might bind to a particular enzyme or receptor, modulating its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide: This compound itself.
Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Sulfanyl-containing compounds: Compounds with sulfanyl groups attached to different cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core, sulfanyl group, and acetamide moiety. This combination of features is not commonly found in other compounds, making it a subject of interest for further study.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C21H30N2O3S with a molecular weight of approximately 398.55 g/mol. The intricate structure includes a sulfanyl group, which may play a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H30N2O3S |
Molecular Weight | 398.55 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Appearance | Off-white solid |
Research indicates that compounds similar to this one may exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Some studies suggest that the structural features of sulfanyl-containing compounds can enhance their antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : The presence of the diazatricyclo structure may contribute to anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with cellular signaling pathways.
- Anti-inflammatory Effects : Compounds with similar frameworks have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study examining sulfanyl derivatives found that they exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antibacterial activity.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced cell cycle arrest and apoptosis at concentrations of 20 µM and above. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
- Anti-inflammatory Activity : Research conducted on animal models of inflammation demonstrated that the compound reduced edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)31-23)27-25(28)32-15-21(29)26-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKBHQHPJVRDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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